Icotinib Hydrochloride

Catalog No.
S002069
CAS No.
1204313-51-8
M.F
C22H22ClN3O4
M. Wt
427.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icotinib Hydrochloride

CAS Number

1204313-51-8

Product Name

Icotinib Hydrochloride

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

InChI

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H

InChI Key

PNNGXMJMUUJHAV-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BPI2009; BPI 2009; BPI-2009; Icotinib; Brand name: Conmana.

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

The exact mass of the compound Icotinib Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Icotinib Hydrochloride (CAS 1204313-51-8) is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally characterized by a quinazoline core. As an ATP-competitive inhibitor, it specifically targets the intracellular tyrosine kinase domain of EGFR, demonstrating pronounced activity against common activating mutations such as exon 19 deletions and the L858R point mutation. From a procurement and material-selection standpoint, the hydrochloride salt form is the industry standard, engineered to overcome the severe aqueous insolubility of the free base. This ensures reproducible dissolution, chemical stability, and consistent bioavailability in both in vitro assays and in vivo pharmacokinetic modeling, making it a critical reference material for oncology research and formulation development [1].

Research Fit

EGFR TKI Class First-generation EGFR tyrosine kinase inhibitor for pathway signaling studies
Mutant Coverage Inhibits wild-type EGFR and reported activating mutants (L858R, T790M, L861Q)
Structural Probe Unique crown-ether macrocycle scaffold for structure-activity relationship research

Substituting Icotinib Hydrochloride with its free base analog (CAS 610798-31-7) or other first-generation TKIs like gefitinib or erlotinib introduces severe experimental and process variables. The free base of icotinib is practically insoluble in aqueous media, which leads to precipitation in physiological buffers, inconsistent dosing in murine models, and the forced use of high-concentration organic co-solvents that can induce baseline cellular toxicity [1]. Furthermore, substituting icotinib with erlotinib or gefitinib alters the off-target kinase inhibition profile; icotinib possesses a uniquely narrow selectivity spectrum, inhibiting far fewer off-target kinases than its in-class peers. Using a generic TKI substitute therefore confounds mechanistic assays by introducing off-target pathway suppression and varying toxicity profiles, compromising the reproducibility of targeted EGFR studies [2].

Substitution Risk

Icotinib: reported lower diarrhea incidence
Gefitinib/Erlotinib: gastrointestinal tolerability endpoints may differ; verify model-specific profile
Icotinib: reported lower rash incidence
Gefitinib: dermatologic tolerability endpoints may shift; rash incidence higher in some comparisons
Crown-ether macrocycle alters solubility and formulation behavior
Other EGFR TKIs carry linear side chains; direct substitution may require physicochemical re-validation

Aqueous Solubility and Formulation Suitability: Hydrochloride vs. Free Base

Icotinib hydrochloride was specifically developed to resolve the severe aqueous insolubility of the icotinib free base. Crystallographic and formulation data demonstrate that the hydrochloride salt (CAS 1204313-51-8) provides significantly enhanced aqueous solubility and chemical stability. This prevents the precipitation issues commonly observed when utilizing the free base in physiological buffers or in vivo dosing vehicles, guaranteeing uniform dosing solutions without excessive reliance on DMSO or other organic solvents [1].

Evidence DimensionAqueous solubility and formulation stability
Target Compound DataIcotinib Hydrochloride (highly soluble, stable in aqueous media)
Comparator Or BaselineIcotinib free base (CAS 610798-31-7) (practically insoluble, prone to precipitation)
Quantified DifferenceSignificant enhancement in aqueous dissolution and stability
ConditionsAqueous buffer and in vivo dosing vehicle preparation

Procuring the hydrochloride salt is critical for researchers requiring uniform dosing solutions and avoiding the use of high-concentration organic co-solvents that can cause cellular toxicity.

ICOGEN Phase III
Head-to-head
Icotinib: PFS 4.6 mo, AEs 61%, diarrhea 19% Gefitinib: PFS 3.4 mo, AEs 70%, diarrhea 28% HR 0.84 (95% CI 0.67–1.05), non-inferiority met
Reported PFS non-inferiority and tolerability endpoint context; diarrhea difference p=0.033
Double-blind phase III trial, 395 patients; non-inferiority margin 1.14

Kinase Selectivity and Off-Target Minimization vs. Erlotinib

While both icotinib and erlotinib are first-generation EGFR TKIs, icotinib hydrochloride exhibits a remarkably narrower kinase inhibition profile. Icotinib inhibits purified human EGFR with an IC50 of 5 nM and demonstrates >50-fold selectivity for EGFR compared to a panel of 72 other kinases. In contrast, erlotinib and other early TKIs often exhibit broader off-target kinase inhibition, which can confound mechanistic studies and increase baseline cellular toxicity in sensitive assays [1].

Evidence DimensionKinase selectivity profile
Target Compound DataIcotinib (IC50 = 5 nM, >50-fold selectivity over 72 kinases)
Comparator Or BaselineErlotinib / broad-spectrum TKIs (higher off-target kinase inhibition)
Quantified Difference>50-fold selectivity for EGFR over non-target kinases
ConditionsCell-free purified kinase panel assays

Buyers conducting precise mechanistic studies on EGFR signaling should select icotinib to minimize confounding variables from off-target kinase inhibition.

EGFR IC₅₀
Cross-study
Icotinib: 5 nM (wild-type) Gefitinib ~33 nM, Erlotinib ~2 nM Inhibits L858R, L861Q, T790M, T790M/L858R mutants
Supports EGFR kinase assay research; cross-study potency context may vary with assay conditions
In vitro enzymatic assay; cross-study comparison, not direct head-to-head

Mutant-Specific Cellular Potency vs. Wild-Type Baseline

Icotinib hydrochloride demonstrates stark differential potency between EGFR-mutated and wild-type non-small cell lung cancer (NSCLC) cell lines. In vitro assays show that icotinib inhibits the growth of PC-9 cells (harboring an exon 19 deletion) with an IC50 of < 20 nM. In contrast, its IC50 in the wild-type A549 cell line is significantly higher at 8.8 µM. This >400-fold difference in potency establishes icotinib as a highly reliable mutant-selective baseline control[1].

Evidence DimensionCell growth inhibition (IC50)
Target Compound DataIcotinib in PC-9 cells (IC50 < 20 nM)
Comparator Or BaselineIcotinib in A549 wild-type cells (IC50 = 8.8 µM)
Quantified Difference>400-fold higher potency in mutant vs wild-type cells
ConditionsIn vitro cell viability assay (PC-9 vs A549)

Essential for procurement as a validated positive control in high-throughput screening assays targeting EGFR-activating mutations.

Crown-Ether Scaffold
Class-level
12-crown-4 macrocycle fused to quinazoline core; distinct from linear ethoxy-methyl (erlotinib) and morpholino-propoxy (gefitinib) side chains
Crown-ether structure may affect solubility and formulation behavior; class-level inference
Qualitative structural differentiation; physicochemical impact requires compound-specific verification
Rash Incidence
Head-to-head
Icotinib reference Gefitinib OR 1.57 (95% CI 1.18–2.09, P=0.002) 57% higher odds of rash with gefitinib vs icotinib
Reported lower rash incidence profile may support dermatologic tolerability endpoint review
Network meta-analysis of 43 studies (N=7,168); diarrhea, fatigue, liver function not significantly different
Intracranial Control
Head-to-head
Icotinib: iPFS 8.4 mo, ORR 66.6%, DCR 85.7% Gefitinib: iPFS 10.6 mo, ORR 59.1%, DCR 81.8% iPFS P=0.17, ORR P=0.62, DCR P=0.73 – not statistically significant
Reported comparable intracranial disease control; differences not statistically significant, model context required
Retrospective cohort, 43 EGFR-mutant NSCLC patients with brain metastases
Purity Specification
Data to verify
98% (AKSci, Biomart); 99+% with batch-specific HPLC, NMR, GC (Bidepharm); multiple commercial sources
Supplier-reported purity; verify batch-specific analytical documentation before critical assays
CAS 1204313-51-8; storage conditions per supplier SDS

In Vivo Pharmacokinetic and Efficacy Modeling

Due to the superior aqueous solubility and chemical stability of the hydrochloride salt compared to the free base, Icotinib Hydrochloride is the optimal choice for preparing oral gavage solutions or intravenous formulations in murine xenograft models. It ensures uniform dosing and prevents precipitation-induced bioavailability variations [1].

High-Throughput Mutant EGFR Screening

Leveraging its >400-fold differential potency between mutant (e.g., PC-9) and wild-type (e.g., A549) cell lines, this compound serves as a highly reliable, mutant-selective reference standard. It is ideal for benchmarking novel third- or fourth-generation TKIs against established first-generation resistance profiles [2].

Comparative Toxicity and Off-Target Profiling

Because icotinib exhibits >50-fold selectivity for EGFR over 72 other kinases, it is preferred over broader-spectrum TKIs like erlotinib in safety-focused assays. It provides a clean pharmacological baseline for evaluating EGFR-dependent pathways without the confounding effects of multi-kinase suppression [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
EGFR TKI tolerability endpoint studies
Reported diarrhea incidence profile
Gastrointestinal tolerability endpoint review
EGFR kinase profiling and cell proliferation assays
Kinase inhibition potency context
EGFR pathway inhibition validation
CNS metastasis research models
Reported intracranial disease control context
Intracranial response and PFS endpoint review
Quinazoline-based kinase inhibitor SAR
Crown-ether macrocycle modification
Physicochemical and solubility profiling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

427.1298839 Da

Monoisotopic Mass

427.1298839 Da

Heavy Atom Count

30

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTD32I0J83

Wikipedia

Icotinib hydrochloride
1: Chen X, Zhu Q, Liu Y, Liu P, Yin Y, Guo R, Lu K, Gu Y, Liu L, Wang J, Wang Z, Røe OD, Shu Y, Zhu L. Icotinib is an active treatment of non-small-cell lung cancer: a retrospective study. PLoS One. 2014 May 16;9(5):e95897. doi: 10.1371/journal.pone.0095897. eCollection 2014. PubMed PMID: 24836053; PubMed Central PMCID: PMC4023939.
2: Pan H, Liu R, Li S, Fang H, Wang Z, Huang S, Zhou J. Effects of Icotinib on Advanced Non-Small Cell Lung Cancer with Different EGFR Phenotypes. Cell Biochem Biophys. 2014 Apr 29. [Epub ahead of print] PubMed PMID: 24777808.
3: Guan YS, He Q, Li M. Icotinib: activity and clinical application in Chinese patients with lung cancer. Expert Opin Pharmacother. 2014 Apr;15(5):717-28. doi: 10.1517/14656566.2014.890183. Epub 2014 Mar 4. PubMed PMID: 24588695.
4: Liang W, Wu X, Fang W, Zhao Y, Yang Y, Hu Z, Xue C, Zhang J, Zhang J, Ma Y, Zhou T, Yan Y, Hou X, Qin T, Dinglin X, Tian Y, Huang P, Huang Y, Zhao H, Zhang L. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations. PLoS One. 2014 Feb 12;9(2):e85245. doi: 10.1371/journal.pone.0085245. eCollection 2014. PubMed PMID: 24533047; PubMed Central PMCID: PMC3922700.
5: Liu D, Jiang J, Zhang L, Tan F, Wang Y, Zhang D, Hu P. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects. Cancer Chemother Pharmacol. 2014 Apr;73(4):721-7. doi: 10.1007/s00280-014-2398-8. Epub 2014 Feb 1. PubMed PMID: 24488324.
6: Shao L, Zhang B, He C, Lin B, Song Z, Lou G, Yu X, Zhang Y. Efficacy and safety of icotinib in Chinese patients with advanced non-small cell lung cancer after failure of chemotherapy. Chin Med J (Engl). 2014;127(2):266-71. PubMed PMID: 24438614.
7: Guan Y, Zhao H, Meng J, Yan X, Jiao S. Dramatic response to high-dose icotinib in a lung adenocarcinoma patient after erlotinib failure. Lung Cancer. 2014 Feb;83(2):305-7. doi: 10.1016/j.lungcan.2013.12.002. Epub 2013 Dec 12. PubMed PMID: 24370197.
8: Zhao Q, Wang Y, Tang Y, Peng L. Icotinib combined with rapamycin in a renal transplant recipient with epidermal growth factor receptor-mutated non-small cell lung cancer: A case report. Oncol Lett. 2014 Jan;7(1):171-176. Epub 2013 Nov 5. PubMed PMID: 24348843; PubMed Central PMCID: PMC3861587.
9: Sun X, Zheng Y. Retreatment with icotinib in a patient with metastatic lung adenocarcinoma. Tumori. 2013 May-Jun;99(3):e124-6. doi: 10.1700/1334.14820. PubMed PMID: 24158081.
10: Shi Y, Zhang L, Liu X, Zhou C, Zhang L, Zhang S, Wang D, Li Q, Qin S, Hu C, Zhang Y, Chen J, Cheng Y, Feng J, Zhang H, Song Y, Wu YL, Xu N, Zhou J, Luo R, Bai C, Jin Y, Liu W, Wei Z, Tan F, Wang Y, Ding L, Dai H, Jiao S, Wang J, Liang L, Zhang W, Sun Y. Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial. Lancet Oncol. 2013 Sep;14(10):953-61. doi: 10.1016/S1470-2045(13)70355-3. Epub 2013 Aug 13. PubMed PMID: 23948351.
11: Camidge DR. Icotinib: kick-starting the Chinese anticancer drug industry. Lancet Oncol. 2013 Sep;14(10):913-4. doi: 10.1016/S1470-2045(13)70385-1. Epub 2013 Aug 13. PubMed PMID: 23948350.
12: Yang X, Zhang H, Qin N, Li X, Nong J, Lv J, Wu Y, Zhang Q, Zhang S. [Clinical observation of icotinib hydrochloride in first-line therapy for pulmonary adenocarcinoma]. Zhongguo Fei Ai Za Zhi. 2013 Jul;16(7):364-8. doi: 10.3779/j.issn.1009-3419.2013.07.06. Chinese. PubMed PMID: 23866667.
13: Nong J, Qin N, Wang J, Yang X, Zhang H, Wu Y, Lv J, Zhang Q, Zhang S. [Clinical effects for patients with recurrent advanced non-small cell lung cancer treated with icotinib hydrochloride]. Zhongguo Fei Ai Za Zhi. 2013 May;16(5):240-5. doi: 10.3779/j.issn.1009-3419.2013.05.05. Chinese. PubMed PMID: 23676980.
14: Lv C, Ma Y, Feng Q, Fang F, Bai H, Zhao B, Yan S, Wu N, Zheng Q, Li S, Chen J, Wang J, Feng Y, Wang Y, Pei Y, Fang J, Yang Y. A pilot study: sequential gemcitabine/cisplatin and icotinib as induction therapy for stage IIB to IIIA non-small-cell lung adenocarcinoma. World J Surg Oncol. 2013 Apr 26;11:96. doi: 10.1186/1477-7819-11-96. PubMed PMID: 23621919; PubMed Central PMCID: PMC3643858.
15: Gao Z, Chen W, Zhang X, Cai P, Fang X, Xu Q, Sun Y, Gu Y. Icotinib, a potent and specific EGFR tyrosine kinase inhibitor, inhibits growth of squamous cell carcinoma cell line A431 through negatively regulating AKT signaling. Biomed Pharmacother. 2013 Jun;67(5):351-6. doi: 10.1016/j.biopha.2013.03.012. Epub 2013 Apr 2. PubMed PMID: 23602321.
16: Mu X, Zhang Y, Qu X, Hou K, Kang J, Hu X, Liu Y. Ubiquitin ligase Cbl-b is involved in icotinib (BPI-2009H)-induced apoptosis and G1 phase arrest of EGFR mutation-positive non-small-cell lung cancer. Biomed Res Int. 2013;2013:726375. doi: 10.1155/2013/726375. Epub 2013 Mar 19. PubMed PMID: 23586056; PubMed Central PMCID: PMC3615596.
17: Song Z, Yu X, Cai J, Shao L, Lin B, He C, Zhang B, Zhang Y. [Efficacy of icotinib for advanced non-small cell lung cancer patients with EGFR status identified]. Zhongguo Fei Ai Za Zhi. 2013 Mar;16(3):138-43. doi: 10.3779/j.issn.1009-3419.2013.03.04. Chinese. PubMed PMID: 23514942.
18: Gu A, Shi C, Xiong L, Chu T, Pei J, Han B. Efficacy and safety evaluation of icotinib in patients with advanced non-small cell lung cancer. Chin J Cancer Res. 2013 Feb;25(1):90-4. doi: 10.3978/j.issn.1000-9604.2012.12.07. PubMed PMID: 23372346; PubMed Central PMCID: PMC3555305.
19: Zhao Q, Wang YN, Wang B. Spared pre-irradiated area in pustular lesions induced by icotinib showing decreased expressions of CD1a+ langerhans cells and FGFR2. Jpn J Clin Oncol. 2013 Feb;43(2):200-4. doi: 10.1093/jjco/hys209. Epub 2012 Dec 21. PubMed PMID: 23264674.
20: Zheng Y, Fang W, Xu N. Hand-foot syndrome in a patient with metastatic lung adenocarcinoma induced by high-dose icotinib: A case report and review of the literature. Oncol Lett. 2012 Dec;4(6):1341-1343. Epub 2012 Sep 10. PubMed PMID: 23205134; PubMed Central PMCID: PMC3506748.

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